REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[N:16][C:17]([N+:20]([O-])=O)=[CH:18][CH:19]=2)[CH2:10][C:9]1([CH3:24])[CH3:23])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C1COCC1.[Ni]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[N:16][C:17]([NH2:20])=[CH:18][CH:19]=2)[CH2:10][C:9]1([CH3:24])[CH3:23])=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
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2,2-Dimethyl-4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
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Quantity
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14.63 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1C(CN(CC1)C=1C=NC(=CC1)[N+](=O)[O-])(C)C
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.8 g
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Type
|
catalyst
|
Smiles
|
[Ni]
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Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken under a hydrogen atmosphere (50 psi) for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
was added
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Type
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CUSTOM
|
Details
|
The catalyst was removed by filtration
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Type
|
CUSTOM
|
Details
|
the solvent evaporated
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CN(CC1)C=1C=NC(=CC1)N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.26 g | |
YIELD: PERCENTYIELD | 84.5% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |